molecular formula C12H12N2O2S B2505541 Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-67-7

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B2505541
CAS No.: 82424-67-7
M. Wt: 248.3
InChI Key: OGGKUYXERFTDKG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methylphenyl isothiocyanate and methyl 2-bromoacetate in the presence of a base can yield the desired thiazole ring structure. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzyme active sites. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: This compound shares the amino and methylphenyl groups but lacks the thiazole ring and carboxylate ester group.

    2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have similar heterocyclic structures but differ in their specific functional groups and ring systems.

Uniqueness

Methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate is unique due to its combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-amino-3-(3-methylphenyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-4-3-5-8(6-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKUYXERFTDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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